molecular formula C18H19N3OS B2598835 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380349-20-2

5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2598835
CAS No.: 380349-20-2
M. Wt: 325.43
InChI Key: TYDJBLSGEMFBIB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a recognized and potent small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) [https://pubchem.ncbi.nlm.nih.gov/]. Research into this compound is highly valuable for elucidating the PTP1B signaling pathway, a critical negative regulator of the insulin and leptin receptors. By selectively inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, positioning it as a compelling pharmacological tool for investigating novel therapeutic strategies for type 2 diabetes and obesity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4040315/]. Furthermore, emerging research highlights the role of PTP1B in oncogenic signaling, particularly in HER2-positive and triple-negative breast cancer models. Studies indicate that PTP1B inhibition can suppress tumor growth and metastasis, making this compound a significant probe for exploring targeted cancer therapies and understanding the complex interplay between metabolic and oncogenic pathways [https://www.nature.com/articles/s41586-020-03138-y]. Its well-defined mechanism as an active-site-directed inhibitor provides researchers with a reliable tool for dissecting phosphatase-mediated cellular processes.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12(2)15-6-4-5-7-16(15)21-17(19-20-18(21)23)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDJBLSGEMFBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzohydrazide with 2-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
This compound31.25 - 62.5E. coli, S. aureus
Other derivatives0.25 - 1MRSA

The structure–activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence antimicrobial efficacy .

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal properties against strains like Candida albicans. The antifungal activity was evaluated with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .

Agricultural Applications

The compound's potential extends into agricultural science as well. Its derivatives have been explored for use as fungicides and herbicides due to their ability to inhibit fungal growth and pathogenic bacteria in crops.

Fungicidal Activity

A study highlighted the effectiveness of triazole derivatives in controlling fungal pathogens in crops:

CompoundMIC (µg/mL)Target Fungal Pathogen
Triazole Derivative A15Fusarium spp.
Triazole Derivative B10Botrytis cinerea

These results indicate a promising application in crop protection strategies .

Synthesis and Evaluation of Antimicrobial Activity

A comprehensive study synthesized various derivatives of triazole compounds and evaluated their antimicrobial activities against a panel of pathogens:

  • The synthesized compounds were tested for their efficacy against common pathogens.
  • Results showed that specific substitutions on the triazole ring enhanced activity significantly.

Notable Findings:

  • Compounds with electron-donating groups at specific positions exhibited higher antibacterial activity.
  • The most potent derivative was found to have an MIC of 0.25 µg/mL against MRSA .

Another research focused on modifying the sulfur atom in the triazole structure to enhance biological activity:

  • Variations led to significant changes in antimicrobial potency.
  • The most active compound demonstrated an MIC of 31.25 µg/mL against Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Structural Variations and Physicochemical Properties

Triazole derivatives differ in substituents at positions 4 and 5, influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Name (CAS RN) Substituents (Position 4/5) Melting Point (°C) Yield (%) Key Features Reference
Target Compound (92968-37-1) 2-Isopropylphenyl / 4-Methoxyphenyl Not reported Not reported Enhanced lipophilicity due to isopropyl group; thiol enables functionalization
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) Phenyl / 4-Methoxyphenyl Not reported High Antibiotic and antifungal activity; synthesized via cyclization of benzoyl derivatives
6l (Leukotriene Inhibitor) 4-Trifluoromethylphenyl / Thiophen-2-yl 125–128 93 High yield; potent leukotriene biosynthesis inhibition
5-(Furan-2-yl)-4-[(4-methoxybenzylidene)amino]... (XIII) Benzylideneamino / Furan-2-yl Not reported Not reported Antimicrobial activity; synthesized via Schiff base reaction
5-(3-Chloro-1-benzothien-2-yl)-4-phenyl-... (14) Phenyl / 3-Chlorobenzothienyl Not reported Moderate Derived from benzo[b]thiophene; potential corrosion inhibition

Notes:

  • Electron-withdrawing groups (e.g., trifluoromethyl in 6l) increase thermal stability (higher melting points) and bioactivity .
  • Bulky substituents like isopropyl (target compound) enhance lipophilicity, impacting membrane permeability in biological systems .
Antimicrobial and Antifungal Activity
  • The parent compound 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) exhibits broad-spectrum antibiotic and antifungal activity, likely due to the methoxyphenyl group’s electron-donating effects enhancing interaction with microbial enzymes .
  • Compound XIII (5-(furan-2-yl)-4-[(4-methoxybenzylidene)amino]-...) showed moderate activity against Staphylococcus aureus and Candida albicans, attributed to the furan ring’s planar structure improving target binding .
Leukotriene Inhibition
  • Derivatives like 6l and 6m (with trifluoromethyl or pyridylmethyl substituents) demonstrated >90% inhibition of leukotriene B4 biosynthesis at 10 μM, outperforming non-fluorinated analogs. This highlights the role of electronegative groups in enzyme active-site interactions .
Corrosion Inhibition
  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) showed 85% efficiency in inhibiting zinc corrosion in HCl, surpassing hydrazide analogs. The thiol group’s adsorption on metal surfaces via sulfur-metal bonds is critical .

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance biological activity by improving solubility and target binding .
  • Bulky substituents (e.g., isopropyl, tert-butyl) increase lipophilicity, favoring penetration through biological membranes .

Thiol Reactivity :

  • The thiol group’s nucleophilicity enables diverse functionalization, forming disulfides, sulfonates, or metal complexes with applications in drug design and materials science .

Thermal Stability :

  • Halogenated derivatives (e.g., 6r with 4-chlorophenyl) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .

Biological Activity

5-(4-Methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 380349-20-2) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the compound's biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OSC_{18}H_{19}N_{3}OS with a molecular weight of approximately 325.43 g/mol. Its structure features a triazole ring substituted with phenyl groups and a thiol functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 62.5 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (μg/mL)MBCK (μg/mL)
Compound AE. coli31.2562.5
Compound BS. aureus62.5125
Compound CP. aeruginosa31.2562.5
Compound DCandida albicans62.5125

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole scaffold have shown promising results in inhibiting the growth of colorectal cancer cell lines such as HT-29. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity and induced cell cycle arrest in cancer cells .

Case Study: Colorectal Cancer

In a study focusing on the synthesis of novel S-substituted triazoles, one compound was identified as a potential PDK1 inhibitor with notable antiproliferative activity against HT-29 cells . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways and inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structure. Modifications on the phenyl rings and the thiol group can significantly affect their potency against various biological targets. Studies have shown that electron-donating groups on the phenyl ring enhance antimicrobial activity while specific alkyl chain lengths can influence anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol?

  • Methodology : Optimized synthesis involves cyclization of thiosemicarbazide precursors under basic conditions, followed by alkylation or functionalization. Key steps include refluxing intermediates (e.g., ethanol/KOH mixtures) and purification via recrystallization. Characterization via elemental analysis, ¹H-NMR, and LC-MS ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H-NMR : Confirms substitution patterns (e.g., methoxy and isopropyl groups) and aromatic proton environments .
  • LC-MS : Validates molecular weight and purity, especially for intermediates .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar triazole-thiol derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) reconcile discrepancies between theoretical and experimental data for this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. Comparisons with experimental data (e.g., X-ray or NMR) identify steric or electronic effects influencing deviations. For example, DFT-optimized structures of analogous triazole-thiones align with crystallographic data within 0.002 Å mean error .

Q. What strategies improve the prediction of pharmacological activity and ADME properties?

  • Methodology :

  • Molecular docking : Screens against target proteins (e.g., enzymes or receptors) to assess binding affinity. For triazole-thiol derivatives, docking studies reveal similarities to known inhibitors .
  • ADME analysis : Uses software like SwissADME to predict bioavailability, lipophilicity (LogP), and metabolic stability. Substituents like methoxy groups enhance solubility but may reduce membrane permeability .

Q. How can researchers resolve contradictions in toxicity and activity data across structural derivatives?

  • Methodology : Systematic structure-activity relationship (SAR) studies evaluate substituent effects. For example:

  • Alkylation : S-alkylation of the thiol group modulates cytotoxicity (e.g., methyl vs. benzyl groups).
  • Mannich bases : Introducing amine-containing side chains improves anti-inflammatory activity but may increase hepatotoxicity .

Q. What synthetic modifications enhance stability under varying pH and temperature conditions?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Methoxy groups improve stability in acidic conditions .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures. Derivatives with bulky substituents (e.g., isopropyl) show higher thermal stability .

Q. How does crystallography inform the design of derivatives with improved bioactivity?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solubility and binding. For example, planar triazole-thiol cores facilitate stacking with aromatic residues in enzyme active sites .

Q. What are the challenges in synthesizing and characterizing alkylated or Mannich base derivatives?

  • Methodology :

  • Alkylation : Use chloroacetamides or alkyl halides in ethanol/KOH mixtures. Monitor reaction progress via TLC to avoid over-alkylation .
  • Mannich bases : Optimize formaldehyde and amine ratios to prevent cross-linking. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

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